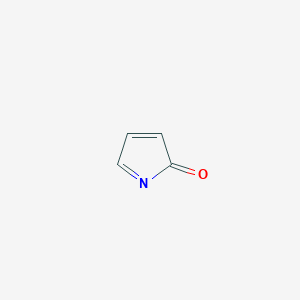

2H-Pyrrol-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

54036-77-0 |

|---|---|

Molecular Formula |

C4H3NO |

Molecular Weight |

81.07 g/mol |

IUPAC Name |

pyrrol-2-one |

InChI |

InChI=1S/C4H3NO/c6-4-2-1-3-5-4/h1-3H |

InChI Key |

VIXWGKYSYIBATJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2h Pyrrol 2 One Scaffolds

De Novo Ring Construction Strategies

De novo synthesis, or the construction of the heterocyclic ring from acyclic precursors, represents a fundamental approach to accessing 2H-pyrrol-2-one derivatives. These strategies are broadly categorized into multicomponent reactions that assemble the ring in a single step from multiple starting materials, and intramolecular cyclizations where a pre-functionalized linear substrate is induced to form the ring.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyrrole (B145914) derivatives, in a single, atom-economical step. bohrium.comrsc.org These reactions are particularly valuable as they enable the rapid generation of diverse chemical libraries from simple starting materials. researchgate.net Various MCR methodologies have been developed for pyrrole synthesis, including those based on isonitriles, 1,3-dipolar cycloadditions, and reactions involving nitroalkanes or alkynes. bohrium.com

Three-component reactions are a cornerstone of MCRs, offering a straightforward route to heterocyclic systems. A notable example is the formal (3+2) cycloaddition, which constructs the five-membered pyrrole ring from a three-atom component and a two-atom component.

One such strategy involves the reaction of 2H-azirines with enones, promoted by visible light. acs.org In this process, the 2H-azirine, upon photoexcitation of a catalyst, opens to form a vinyl nitrene or a related radical cation intermediate, which serves as the three-atom component. acs.org This species then undergoes a cycloaddition with an enone (the two-atom component) to yield trisubstituted Δ¹-pyrrolines. acs.org

Another versatile three-component approach is the 1,3-dipolar cycloaddition utilizing azomethine ylides. These ylides can be generated in situ from the reaction of cyclic amines and aryl aldehydes. rsc.org The subsequent reaction with an olefinic oxindole (B195798) as the dipolarophile leads to the regio- and diastereoselective synthesis of complex spirooxindole-pyrrolidines. rsc.org Similarly, the addition of NH-pyrroles to zwitterionic adducts formed from Δ¹-pyrrolines and electron-deficient acetylenes provides a pathway to functionalized pyrrolidine (B122466) derivatives. researchgate.net

Table 1: Examples of Three-Component Syntheses

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 2H-Azirine | Enone | - | Visible Light | Trisubstituted Δ¹-Pyrrolines | 41-93% acs.org |

| Cyclic Amine | Aryl Aldehyde | Olefinic Oxindole | - | Spirooxindole-pyrrolidines | Not specified rsc.org |

Progress in MCRs has led to the development of more complex, "advanced" syntheses, often involving four or more components or employing novel catalytic systems to achieve high levels of complexity in a single operation. These methods provide efficient access to polysubstituted pyrrole scaffolds. orientjchem.org

A catalyst-free, one-pot, four-component reaction has been developed for the synthesis of highly functionalized pyrrole derivatives. orientjchem.org This method involves the reaction of 4-hydroxy-2H-chromen-2-one with phenylglyoxal (B86788) monohydrate, dialkyl but-2-ynedioate, and an arylamine. orientjchem.org The proposed mechanism involves an initial Michael addition, followed by an intramolecular cyclization and subsequent dehydration to furnish the final polysubstituted pyrrole product. orientjchem.org

Another approach utilizes a one-pot reaction of aldehydes, N-(arylsulfonamido)-acetophenones, and activated methylene (B1212753) compounds like malononitrile (B47326) to form tetra- and penta-substituted 2-aminopyrroles. nih.gov This methodology is flexible and has been successfully applied to the total synthesis of natural products such as rigidins A, B, C, and D. nih.gov

Table 2: Examples of Advanced Multicomponent Syntheses

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Four-Component | 4-hydroxy-2H-chromen-2-one, Phenylglyoxal, Dialkyl but-2-ynedioate, Arylamine | Catalyst-free | Polysubstituted Pyrroles orientjchem.org |

Intramolecular cyclization offers a powerful alternative for constructing the this compound ring. In this approach, a linear precursor containing all the necessary atoms is synthesized and then induced to cyclize, often through the formation of a key carbon-nitrogen or carbon-carbon bond.

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, provide an elegant and efficient route to complex molecular architectures. A notable example is a method for preparing 5-hydroxy-1H-pyrrol-2(5H)-ones from sulfur ylides. acs.org This process involves a base-induced intramolecular cyclization of a sulfur ylide with a ketone, followed by a 1,3-hydroxy rearrangement to yield the final product. acs.org This one-pot operation avoids the use of transition metals and provides access to derivatives with diverse substitution patterns. acs.org

Another sophisticated strategy is the tandem C-H oxidation/cyclization/rearrangement of allylic silyl (B83357) ethers. nih.gov Promoted by reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and indium(III) chloride (InCl₃), this sequence allows for the efficient construction of complex tricyclic systems containing the core pyrrolone motif. nih.gov The reaction is believed to proceed through a benzylic oxocarbenium cation intermediate, which undergoes a tandem cyclization and semipinacol rearrangement or a researchgate.netresearchgate.net-Cope rearrangement followed by an aldol (B89426) reaction. nih.gov

Table 3: Examples of Tandem Cyclization and Rearrangement Reactions

| Starting Material | Reagents/Conditions | Key Steps | Product Type |

|---|---|---|---|

| Vinyl Sulfonium Salt | DBU in MeCN | Intramolecular Cyclization / 1,3-Hydroxy Rearrangement | 5-hydroxy-1H-pyrrol-2(5H)-ones acs.org |

Annulation reactions involving the use of a base to promote ring formation are a common and effective method for synthesizing heterocyclic compounds. A base-promoted [4+2] annulation of pyrrole-2-carbaldehyde derivatives with β,γ-unsaturated α-ketoesters has been developed for the synthesis of multisubstituted 5,6-dihydroindolizines, which contain a fused pyrrolone-type structure. rsc.org Using an organic base such as 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), the reaction proceeds smoothly under mild conditions and tolerates a wide range of functional groups. rsc.org

Furthermore, the self-organization of tetrasubstituted pyrroles from three molecules of an acetylene (B1199291) and one molecule of a nitrile can be mediated by a superbase system like potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO). acs.org Quantum chemical studies have elucidated the complex reaction pathway, which involves the initial addition of an acetylide anion to the nitrile, followed by sequential additions of further acetylide anions and a final rate-determining intramolecular N-vinylation (cyclization) to form the pyrrole ring. acs.org

Table 4: Examples of Base-Mediated Annulation Processes

| Reactants | Base/Conditions | Reaction Type | Product Type |

|---|---|---|---|

| Pyrrole-2-carbaldehyde, β,γ-Unsaturated α-ketoester | DBN | [4+2] Annulation | 5,6-Dihydroindolizines rsc.org |

Intramolecular Cyclization Pathways to 2H-Pyrrol-2-ones

Reductive Cyclocondensations

Reductive cyclization of aliphatic γ-nitro ketones represents a viable pathway for the formation of pyrrolinone structures. This transformation typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the ketone functionality to form the heterocyclic ring.

An early example of this strategy is the reductive cyclization of aliphatic γ-nitro ketones to yield oxygenated pyrrolines. acs.org The reaction proceeds by reducing the nitro group, which then facilitates an intramolecular cyclization. While this method primarily yields pyrrolines, it lays the groundwork for modifications that could lead to this compound derivatives. The choice of reducing agent and reaction conditions is crucial in directing the outcome of the cyclization and subsequent dehydration steps.

| Starting Material | Reducing Agent/Conditions | Product | Reference |

| Aliphatic γ-nitro ketones | Catalytic Hydrogenation | Oxygenated Pyrrolines | acs.org |

| Nitro Ketones | Nickel Catalyst | 3,4-dihydro-2H-pyrroles | nih.gov |

| 2'-Nitrochalcones | Formic Acid | 4-Quinolones | mdpi.com |

More recent advancements have focused on the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenation and cyclization of nitro ketones, which are readily accessible from a three-component reaction of a ketone, an aldehyde, and a nitroalkane. nih.gov A highly active and reusable nickel catalyst was identified as key to the success of this general hydrogenation/cyclization reaction. nih.gov This approach highlights the potential for developing catalytic reductive cyclization methods for the synthesis of substituted pyrrolinone scaffolds.

Oxidative Cyclization and Dearomatization Strategies for Pyrrol-2-one Formation

Oxidative strategies provide a powerful alternative for the construction of the this compound core, often starting from pyrrole itself or its derivatives. These methods involve the introduction of an oxygen atom and the disruption of the aromaticity of the pyrrole ring.

A notable example is the dearomative oxidation of pyrroles to Δ³-pyrrol-2-ones. researchgate.net This method employs a sulfoxide as the oxidant in conjunction with a carboxylic acid anhydride (B1165640) and a Brønsted acid additive. A key feature of this reaction is its regioselectivity, where 3-substituted pyrroles undergo oxidation to introduce the oxygen atom at the more sterically hindered position. researchgate.net

The chemoenzymatic synthesis of pyrrolin-2-ones has also been explored, utilizing oxidoreductases to overcome challenges such as undesired polypyrrole formation. nih.govnih.govrsc.org The enzyme dehaloperoxidase (DHP) from Amphitrite ornata has been shown to catalyze the H₂O₂-dependent oxidation of various pyrroles. nih.govnih.govrsc.org For instance, the oxidation of pyrrole yields 4-pyrrolin-2-one as the sole product. nih.govnih.gov Isotope labeling studies have confirmed that the incorporated oxygen atom originates exclusively from H₂O₂, indicating a peroxygenase mechanism. nih.govnih.govrsc.org

| Pyrrole Substrate | Oxidant/Catalyst | Product | Yield | Reference |

| 3-Substituted Pyrroles | Sulfoxide, Acetic Anhydride, Brønsted Acid | Δ³-Pyrrol-2-ones | Not Specified | researchgate.net |

| Pyrrole | H₂O₂, Dehaloperoxidase (DHP) | 4-Pyrrolin-2-one | Not Specified | nih.govnih.gov |

| t-Butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate | o-Chloranil, MeOH | 5-Methoxy-pyrrolin-2-one derivative | 80% | core.ac.uk |

| t-Butyl 3,4-dimethyl-1H-pyrrole-2-carboxylate | o-Chloranil, MeOH | 5-Methoxy-pyrrolin-2-one derivative | 82% | core.ac.uk |

Furthermore, the oxidation of pyrrole-2-carboxylates with o-chloranil in the presence of methanol (B129727) has been demonstrated to produce 5-methoxypyrrolin-2-one derivatives in good yields. core.ac.uk This reaction provides a direct method for the functionalization of the pyrrole ring at the C5 position with concomitant oxidation to the pyrrolinone core.

Precursor-Specific Synthetic Routes to 2H-Pyrrol-2-ones

Enamines are versatile intermediates in organic synthesis, and their reactivity has been harnessed for the construction of various heterocyclic systems, including pyrrolones. An efficient one-pot, three-component reaction of 2,3-diketo esters with amines and ketones has been developed for the synthesis of 1H-pyrrol-3(2H)-ones. nih.gov This reaction proceeds through the formation of an enamine intermediate from the ketone and the amine, which then reacts with the 2,3-diketo ester. Although this method yields the 3-oxo isomer, it exemplifies the utility of enamine-mediated strategies in constructing the pyrrolone skeleton. The use of trifluoroacetic acid as an additive and acetonitrile (B52724) as the solvent provides a convenient route to a library of these compounds. nih.gov

| Component 1 | Component 2 | Component 3 | Additive/Solvent | Product | Reference |

| 2,3-Diketo esters | Amines | Ketones | Trifluoroacetic acid/Acetonitrile | 1H-Pyrrol-3(2H)-ones | nih.gov |

Sulfur ylides are valuable reagents for the formation of C-C bonds and have been employed in the synthesis of various cyclic compounds. A novel I₂-DMSO-mediated cascade cyclization approach for synthesizing 2-hydroxy-pyrrol-3(2H)-one scaffolds has been developed from readily accessible β-ketosulfoxonium ylides and β-enaminone derivatives. researchgate.net This metal-free and mild transformation facilitates the formation of one C-C and one C-N bond in a single reaction. The reaction of sulfur ylides with α,β-unsaturated ketones can also lead to the formation of cyclopropyl (B3062369) ketones. researchgate.net While not directly forming a pyrrolone, this reactivity highlights the potential for designing sulfur ylide-based strategies for the synthesis of five-membered nitrogen heterocycles.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| β-Ketosulfoxonium ylides | β-Enaminone derivatives | I₂-DMSO | 2-Hydroxy-pyrrol-3(2H)-one scaffold | researchgate.net |

| Oxosulfonium ylide | α,β-Unsaturated ketones | - | Cyclopropyl ketones | researchgate.net |

Isocyanide-based multicomponent reactions (IMCRs) are powerful tools for the rapid construction of complex molecules, including heterocycles. researchgate.netsemanticscholar.orgnih.govnih.govfrontiersin.org The Ugi and Passerini reactions are classic examples of IMCRs that have been widely utilized. In the context of pyrrolone synthesis, the intramolecular trapping of a nitrilium ion intermediate, formed from the reaction of an imine and an isocyanide, by a tethered nucleophile can lead to the formation of the heterocyclic ring. While specific examples leading directly to 2H-pyrrol-2-ones are not extensively documented in the initial search, the general principle of using bifunctional reactants in isocyanide-based MCRs to achieve cyclization is well-established and represents a promising avenue for the synthesis of this scaffold. nih.gov

| Reaction Type | Reactants | Key Intermediate | General Product | Reference |

| Isocyanide-Based MCR | Imine, Isocyanide, Bifunctional reactant | Nitrilium ion | Heterocycles | nih.gov |

Furan-2,3-diones are versatile precursors for the synthesis of various heterocyclic compounds. Their reaction with primary amines provides a direct route to substituted pyrrol-3-one derivatives. Specifically, the Wittig reaction of a 2,3-dihydro-furan-2,3-dione with methyl (triphenylphosphoranylidene)acetate affords a furan-2-ylidene]acetate intermediate. researchgate.net Subsequent reaction of this intermediate with various primary amines leads to the corresponding 1-substituted 2,3-dihydro-1H-pyrrol-3-ones. researchgate.net This transformation involves a Michael-type addition of the amine, followed by ring opening of the furanone and subsequent intramolecular cyclization to form the pyrrolone ring.

| Furanone Derivative | Amine | Product | Reference |

| Methyl (Z)-[2,3-dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-3-oxofuran-2-ylidene]acetate | Primary amines | 1-Substituted 2,3-dihydro-1H-pyrrol-3-ones | researchgate.net |

Catalytic Systems in this compound Synthesis

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of this compound scaffolds is no exception. Various transition metals have been successfully employed to catalyze the formation of this heterocyclic ring system through different mechanistic pathways. These catalytic systems offer advantages such as mild reaction conditions, high atom economy, and the ability to introduce a wide range of functional groups. The following sections will detail the specific applications of various transition metals in the synthesis of 2H-pyrrol-2-ones.

Transition Metal-Catalyzed Methodologies

Copper catalysts have been effectively utilized in the synthesis of this compound derivatives. One notable example is the copper(I)-catalyzed tandem sulfonylation-cyclization reaction for the preparation of 1,5-dihydro-2H-pyrrol-2-ones. This methodology provides a convenient route to access these scaffolds. researchgate.net Another approach involves a copper-catalyzed annulation of oxime acetates and α-amino acid ester derivatives, which yields 4-pyrrolin-2-ones bearing a 3-amino group. This process is characterized by the oxidation of amines with oxime esters serving as the internal oxidant, followed by a nucleophilic cyclization. organic-chemistry.org

| Catalyst | Reactants | Product | Conditions | Yield |

| Cu(I) | Propargylamines, Sulfonyl chlorides | 1,5-dihydro-2H-pyrrol-2-ones | Tandem sulfonylation-cyclization | Not specified |

| Cu(OAc)₂ | Oxime acetates, α-Amino acid ester derivatives | 3-Amino-4-pyrrolin-2-ones | Not specified | Not specified |

Palladium-catalyzed reactions have also been explored for the synthesis of pyrrolin-2-one structures. While direct synthesis of the this compound core is less common, related structures can be accessed. For instance, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can lead to 3-aryl pyrrolidines, which are structurally related to the hydrogenated scaffold of this compound. nih.gov Furthermore, palladium iodide has been used to catalyze the multicomponent carbonylative synthesis of 2-(4-acylfuran-2-yl)acetamides, showcasing the versatility of palladium in complex heterocyclic synthesis. nih.gov Although not a direct synthesis of this compound, these methods highlight the potential of palladium catalysis in constructing related five-membered nitrogen heterocycles.

| Catalyst | Reactants | Product | Conditions | Yield |

| Palladium catalyst | N-Alkyl pyrrolines, Aryl halides | 3-Aryl pyrrolidines | Hydroarylation | Not specified |

| PdI₂/KI | 2-Propargyl-1,3-dicarbonyl compounds, CO, Amines | 2-(4-Acylfuran-2-yl)acetamides | Oxidative Carbonylation | 54-81% |

Iridium catalysis has proven to be a powerful tool for the enantioselective synthesis of spiro-2H-pyrroles. A notable method involves the iridium-catalyzed asymmetric allylic dearomatization of pyrroles. nih.govresearchgate.net This reaction proceeds via the formation of spiro-2H-pyrrole intermediates, which can then undergo further transformations. rsc.org The use of a novel iridium complex derived from [Ir(cod)Cl]₂ and N-benzhydryl-N-phenyldinaphthophosphoramidite (BHPphos) has demonstrated excellent control over both diastereo- and enantioselectivities in these transformations. nih.gov

| Catalyst System | Reactant | Product | Conditions | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ / BHPphos | Pyrrole derivatives | Spiro-2H-pyrroles | Asymmetric allylic dearomatization | Up to >99% |

Rhodium catalysts have been successfully applied in the synthesis of 3-pyrrolin-2-ones, which are isomers of 2H-pyrrol-2-ones. A significant advancement in this area is the rhodium-catalyzed transannulation of 1-sulfonyl-1,2,3-triazoles with ketene (B1206846) silyl acetals. organic-chemistry.orgnih.gov This reaction proceeds through a 3+2 cycloaddition of α-imino rhodium carbenoids generated in situ from the triazoles. acs.org This method is notable for its broad substrate scope and provides a direct route to biologically interesting 3-pyrrolin-2-ones. organic-chemistry.orgnih.gov Optimization studies have shown that Rh₂(OAc)₄ in 1,2-dichloroethane (B1671644) (DCE) at 80°C provides the best yields. organic-chemistry.org

| Catalyst | Reactants | Product | Conditions |

| Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles, Ketene silyl acetals | 3,4-Disubstituted 3-pyrrolin-2-ones | 1,2-dichloroethane (DCE), 80°C |

A variety of other transition metals have been investigated for the synthesis of pyrrole-related scaffolds, with some demonstrating potential for the synthesis of this compound and its derivatives.

Nickel: Nickel-catalyzed methods have been developed for the synthesis of 3,4-dihydro-2H-pyrroles through the hydrogenative cyclization of nitro ketones. researchgate.net While not directly yielding the -one structure, this provides a route to the core heterocyclic system.

Ruthenium: Ruthenium catalysts have been employed in the synthesis of 2H-azirines from isoxazolinones, which can serve as precursors for dihydropyrroles. nih.gov

Cobalt: Cobalt pincer complexes have been utilized in the dehydrogenative coupling of diols and amines to produce 1,2,5-substituted pyrroles. chemistryviews.org While this yields the aromatic pyrrole, modifications could potentially lead to the desired this compound.

Iron: Iron-catalyzed radical cycloaddition of 2H-azirines and enamides has been shown to produce substituted pyrroles. organic-chemistry.orgnih.gov Iron catalysis is attractive due to the low cost and low toxicity of the metal. bohrium.com

Platinum: Platinum-catalyzed cyclization of (hetero)aryl-allenes has been developed for the synthesis of 2-pyrrolines. scispace.com Additionally, platinum-catalyzed processes are used in the synthesis of pyrrolidine derivatives from N-Boc-protected alkynamine derivatives. nih.gov

Zinc: Zinc iodide has been used as a catalyst for the synthesis of pyrroles from dienyl azides at room temperature. organic-chemistry.org Zinc salts are also known to catalyze the synthesis of various other heterocyclic compounds. rsc.org

While direct and general methods for the synthesis of 2H-pyrrol-2-ones using these metals are still emerging, the existing research on related pyrrolic structures indicates a strong potential for future developments in this area.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for the synthesis of pyrrole and pyrroline (B1223166) structures, offering a metal-free alternative that often provides high stereoselectivity. nih.govrsc.org These methods align with the principles of green chemistry. nih.gov

Chiral bifunctional organocatalysts, such as those incorporating amine-thiourea or squaramide moieties, have been successfully employed. For instance, a chiral bifunctional amine-thiourea catalyst has been used to achieve the first catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones, producing 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with quaternary stereocenters in yields up to 75% and enantioselectivities up to 73% ee. researchgate.net Similarly, the multi-component tandem [2+2+1] annulation reaction of an aldehyde, glycine (B1666218) ester hydrochloride, and benzoylacetonitrile (B15868) can be catalyzed by a chiral squaramide to afford highly substituted 2-pyrrolines with excellent stereoselectivity. rsc.org

Table 1: Examples of Organocatalytic Syntheses

| Catalyst Type | Reactants | Product Type | Key Features |

|---|---|---|---|

| Chiral Amine-Thiourea | 1H-Pyrrole-2,3-diones, Nitroalkanes | 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones | Asymmetric Henry reaction, creates quaternary stereocenters. researchgate.net |

Acid- and Base-Catalyzed Syntheses

Traditional acid and base catalysis remain highly relevant for the synthesis of this compound derivatives. One of the most prevalent acid-catalyzed methods is the three-component reaction involving amines, aldehydes, and pyruvate (B1213749) derivatives to form 3-amino substituted 1,5-dihydro-2H-pyrrol-2-ones. nih.gov Brønsted acids are also effective, catalyzing the cyclization of aminodiazoesters with aldehydes to yield a range of N-heterocycles. organic-chemistry.org

Base-catalyzed approaches are also efficient. For example, a cascade reaction involving the conjugate addition of ethyl cyanoacetate (B8463686) to isocyanoalkenes, triggered by a finely dispersed sodium hydroxide (B78521) base, provides an effective route to nitrile-substituted 2,3-dihydro-1H-pyrroles. organic-chemistry.org

Photochemical and Electrochemical Methods

The use of light and electricity provides alternative energy sources for driving chemical reactions, often under mild conditions. researchgate.net

Photochemical Synthesis: Visible-light photocatalysis has been successfully applied to the synthesis of functionalized pyrroles. An organo-photocatalytic method enables a formal [3+2] dipolar cycloaddition between 2H-azirines and β-substituted nitroalkenes. thieme-connect.de This is followed by a denitration or debromination step to yield tetrasubstituted pyrroles with excellent regioselectivity and high yields. thieme-connect.de Another photochemical approach involves the desulfurization of 2,5-dihydro-1H-pyrrole-2-thiones. rsc.org

Electrochemical Synthesis: Electrosynthesis allows for redox reactions to be performed without chemical reagents, representing a green and cost-effective method. gre.ac.uk While specific electrochemical syntheses of this compound are an emerging area, the principles of organic electrosynthesis are well-established. gre.ac.ukuva.nl The process involves the generation of reactive intermediates (radical cations or anions) at an electrode surface, which then undergo further reactions to form the desired product. gre.ac.uk This technique has been applied to a wide range of organic transformations and holds promise for developing novel routes to pyrrolone scaffolds.

Sustainable and Recoverable Catalytic Systems

In line with green chemistry principles, significant effort has been directed toward developing sustainable catalytic systems for pyrrole synthesis. This includes the use of heterogeneous catalysts and catalysts based on earth-abundant metals.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov Nanoparticles and various metal salts have been employed in one-pot multi-component reactions to produce bioactive pyrroles. nih.gov

Furthermore, catalysts based on abundant and non-toxic metals like iron have been developed. A well-defined, air-stable molecular iron(0) complex has been shown to catalyze the synthesis of highly regiospecific substituted pyrroles, tolerating a wide variety of functional groups. acs.org Sustainable iridium-catalyzed syntheses have also been reported, which can utilize renewable resources like alcohols as starting materials. tcsedsystem.edunih.gov

Table 2: Examples of Sustainable Catalytic Systems

| Catalyst System | Starting Materials | Product | Sustainability Feature |

|---|---|---|---|

| Heterogeneous Catalysts | Dialkylacetylenedicarboxylate, dicarbonyls, amines | Bioactive Pyrroles | Catalyst is recoverable and reusable. nih.gov |

| Molecular Iron(0) Complex | Various functionalized substrates | Substituted Pyrroles | Uses an earth-abundant, non-toxic metal. acs.org |

Post-Synthetic Functionalization of this compound Nuclei

Once the this compound core is constructed, its periphery can be modified through various reactions to introduce new functional groups and build molecular complexity.

Amination Reactions of Substituted Pyrrol-2-ones

The introduction of an amino group into the pyrrol-2-one scaffold can be crucial for modulating biological activity. A notable approach for the amination of 5-spiro-substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones involves a multi-step process. mdpi.comnih.gov This method circumvents the direct reaction of the 3-hydroxy group with amines, which is often unsuccessful. nih.gov The synthesis proceeds through the reaction of the 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with a carbodiimide (B86325) to form a 1,3-disubstituted urea (B33335) derivative. mdpi.comnih.gov Subsequent thermal decomposition of this urea intermediate leads to the desired 3-amino-1,5-dihydro-2H-pyrrol-2-one. mdpi.comnih.gov This strategy provides access to 3-amino analogs that are not obtainable through other methods. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyrrol-2-one Ring

The pyrrole ring is electron-rich and generally undergoes electrophilic aromatic substitution readily, often more so than benzene. onlineorganicchemistrytutor.compearson.com The presence of the nitrogen atom's lone pair increases the electron density of the ring. pearson.com For a typical pyrrole ring, electrophilic attack preferentially occurs at the C2 or C5 positions (α-position) because the resulting carbocation intermediate is better stabilized by resonance, with three possible resonance structures. onlineorganicchemistrytutor.comquora.com Attack at the C3 or C4 positions (β-position) leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com

In the this compound system, the electron-withdrawing nature of the carbonyl group at the 2-position deactivates the ring towards electrophilic attack compared to simple pyrrole. It also influences the regioselectivity of the substitution.

Nucleophilic substitution on the pyrrol-2-one ring is also a key transformation. While the general pyrrole ring is not highly susceptible to nucleophilic attack, the electron-withdrawing carbonyl group in the this compound scaffold can facilitate such reactions, particularly at positions made electron-deficient by conjugation. N-metalated pyrroles can react with electrophiles at either the nitrogen or carbon positions, depending on the metal and solvent conditions. wikipedia.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1H-Pyrrole-2,3-dione |

| 3-Hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-one |

| Glycine ester hydrochloride |

| Benzoylacetonitrile |

| 2-Pyrroline |

| 3-Amino-1,5-dihydro-2H-pyrrol-2-one |

| Ethyl cyanoacetate |

| Isocyanoalkene |

| 2,3-Dihydro-1H-pyrrole |

| 2H-Azirine |

| 2,5-Dihydro-1H-pyrrole-2-thione |

| 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-one |

| Carbodiimide |

| 1,3-Disubstituted urea |

Reactivity Profiles and Mechanistic Elucidation of 2h Pyrrol 2 One

Intrinsic Chemical Reactivity of Pyrrol-2-one Substructures

The chemical behavior of 2H-pyrrol-2-one is dictated by the distinct reactive sites within its structure. These include the methylene (B1212753) group, the carbon-carbon double bond, and the carbonyl center, each exhibiting unique reactivity towards different reagents.

Reactivity at the Methylene Unit

The methylene group (C5) in the 1,5-dihydro-2H-pyrrol-2-one ring is susceptible to functionalization. For instance, the Friedel-Crafts reaction of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones allows for the introduction of aryl groups at this position, leading to the formation of polycyclic indole (B1671886) derivatives. mdpi.comnih.gov This reaction proceeds via an intramolecular cyclization, highlighting the nucleophilic potential of the methylene unit under acidic conditions.

Furthermore, the methylene unit can be involved in condensation reactions. The synthesis of certain polynuclear indole derivatives involves the reaction of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with various indoles, where the C5 position acts as an electrophilic center after initial protonation of the hydroxyl group. mdpi.com

The reactivity at the C5 position is also influenced by the substituents on the pyrrolone ring. The presence of an electron-withdrawing group can alter the electronic properties of the ring and direct the course of the reaction.

Reactivity of the Endocyclic C=C Double Bond

The endocyclic C=C double bond in 2H-pyrrol-2-ones is a key site for various addition reactions. Its reactivity is influenced by the polarization induced by the adjacent carbonyl group, rendering the C3 position electrophilic and the C4 position nucleophilic.

This double bond can participate in cycloaddition reactions. For example, 2H-pyrrol-2-ones can act as dienophiles in Diels-Alder reactions, although their reactivity is often lower than that of their acyclic counterparts due to reduced flexibility. chim.it 1,3-dipolar cycloaddition reactions are also possible, such as the reaction of 5-hydroxy-1-(4-methoxyphenyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one with a nitrile oxide to yield an isoxazoline (B3343090) derivative. imamu.edu.sa This reaction proceeds via a [3+2] cycloaddition mechanism. imamu.edu.saorganic-chemistry.org

The double bond can also undergo Michael-type additions. In the presence of a suitable catalyst, nucleophiles can add to the C4 position of the pyrrolone ring. This reactivity is exploited in the synthesis of various substituted pyrrolidinones.

Reactivity of the Carbonyl Center

The carbonyl group is a highly reactive center in the this compound ring, primarily due to the polarity of the carbon-oxygen double bond, which makes the carbonyl carbon electrophilic. libretexts.orgtib.eu This allows for nucleophilic attack at this position.

Common reactions at the carbonyl center include:

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. google.com For instance, the reduction of a halocarbyl carbonyl pyrrole (B145914) yields a [2-(1-hydroxy-1-hydro-1-halocarbyl)pyrrole]. google.com

Addition of Nucleophiles: A wide range of nucleophiles, including amines and hydroxylamine, can add to the carbonyl carbon. beilstein-journals.org The presence of an acyl group at the 4-position can enhance the reactivity of the carbonyl group towards nucleophilic attack. beilstein-journals.org

O-Ethylation: The lactam carbonyl can be ethylated using reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Meerwein's reagent), leading to the formation of 2-ethoxy-3-methoxy-1H-pyrroles. clockss.org

The reactivity of the carbonyl group can be modulated by the substituents present on the pyrrolone ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Detailed Reaction Mechanisms of this compound Formation and Transformation

The formation and subsequent reactions of 2H-pyrrol-2-ones involve a variety of mechanistic pathways, including proton transfer, tautomerism, cycloadditions, and rearrangements. Understanding these mechanisms is crucial for controlling the outcome of synthetic transformations.

Proton Transfer Pathways and Tautomeric Equilibria in 2H-Pyrrol-2-ones

Proton transfer and the resulting tautomeric equilibria are fundamental aspects of the chemistry of 2H-pyrrol-2-ones, particularly for hydroxy-substituted derivatives. These compounds can exist in different tautomeric forms, and the position of the equilibrium is influenced by factors such as substitution patterns and the solvent.

For instance, 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one (T1) can exist in equilibrium with its tautomer, 2-hydroxy-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one (T2). tandfonline.comtandfonline.com Computational studies have shown that T1 is more stable than T2 by approximately 10.95 kJ/mol. tandfonline.comtandfonline.comresearchgate.net The interconversion between these tautomers involves the motion of the enolic hydrogen between the two oxygen atoms. tandfonline.com The rate constant for the conversion of T1 to T2 has been calculated to be 116 M⁻¹s⁻¹. tandfonline.comtandfonline.comresearchgate.net

The tautomerism of 1,4,5-trisubstituted pyrrolidine-2,3-diones has also been studied. These compounds, derived from 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, can exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. nih.gov The solvent can play a significant role in the tautomeric equilibrium. For example, the tautomerism of certain pyrrolone derivatives in DMSO has been investigated. beilstein-journals.org

The pH of the reaction medium can also influence proton transfer and tautomeric forms. For example, in some pyrrolone systems, deprotonation at the pyrrole NH site can occur at high pH.

Cycloaddition and Rearrangement Mechanisms

2H-Pyrrol-2-ones and their derivatives are known to participate in various cycloaddition and rearrangement reactions, which are powerful tools for the construction of complex heterocyclic systems.

Cycloaddition Reactions: 2H-Pyrrol-2-ones can undergo [6+2] cycloadditions. For example, 2-methide-2H-pyrroles, generated in situ from 1H-pyrrole-2-carbinols, can react with aldehydes in an organocatalytic, enantioselective [6+2] cycloaddition to form 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org This reaction is catalyzed by a chiral BINOL-derived phosphoric acid. nih.govacs.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition. The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile. organic-chemistry.org In the context of pyrrolones, nitrile oxides can act as 1,3-dipoles and react with the C=C double bond of the pyrrolone ring. imamu.edu.sa

Rearrangement Reactions: Rearrangement reactions of 1,5-dihydro-2H-pyrrol-2-ones provide access to structurally diverse and complex heterocyclic scaffolds. For example, 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones can undergo a highly diastereoselective beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement upon heating to yield 4-allylpyrrolidine-2,3-diones. nih.gov

The Truce-Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has also been observed in systems containing the pyrrolone moiety. cdnsciencepub.com This reaction typically involves the migration of an aryl group.

Furthermore, some pyrrolone derivatives can undergo rearrangements involving ring-opening and subsequent recyclization. For instance, the reaction of pyran-2-ones with various nucleophiles can lead to the opening of the pyran ring, followed by rearrangement to form different heterocyclic systems. researchgate.net

A summary of key reaction mechanisms is presented in the table below:

| Reaction Type | Reactants | Key Intermediates/Transition States | Product(s) | Ref. |

| Tautomerism | 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one | Transition state for proton transfer | 2-hydroxy-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one | tandfonline.comtandfonline.comresearchgate.net |

| [6+2] Cycloaddition | 2-methide-2H-pyrroles, Aryl acetaldehydes | Hydrogen-bonded, chiral 2-methide-2H-pyrroles | 2,3-dihydro-1H-pyrrolizin-3-ols | nih.govacs.org |

| beilstein-journals.orgbeilstein-journals.org-Sigmatropic Rearrangement | 3-(allyloxy)-1,5-dihydro-2H-pyrrol-2-ones | Chair-like transition state | 4-allylpyrrolidine-2,3-diones | nih.gov |

| 1,3-Dipolar Cycloaddition | 5-hydroxy-1-(4-methoxyphenyl)-3-methyl-1,5-dihydro-2H-pyrrol-2-one, Nitrile oxide | Not specified | Isoxazoline derivative | imamu.edu.sa |

Oxidative and Reductive Transformation Pathways

The this compound core is susceptible to both oxidative and reductive transformations, allowing for its conversion into a variety of other heterocyclic systems. These pathways are crucial for diversifying the molecular scaffolds derived from this versatile intermediate.

Oxidative Transformations

The oxidation of this compound derivatives can lead to the formation of more complex fused heterocyclic systems or to an increase in the oxidation state of the pyrrolone ring itself. One common synthetic route to 1,5-dihydro-2H-pyrrol-2-one involves the oxidation of pyrrole, establishing it as an oxidation product of its aromatic precursor. nbinno.com

A notable oxidative transformation involves the reaction of substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with an iodine/dimethyl sulfoxide (B87167) (I₂/DMSO) system. This process facilitates an oxidative cyclization, yielding 2-aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones under mild conditions. bioorganica.com.uabioorganica.com.ua This protocol has been shown to be compatible with a wide range of substituents on the starting pyrrolone. bioorganica.com.ua In some syntheses of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, DMSO acts as an oxidizing agent in the final cyclization step, suggesting the oxidation of a reaction intermediate is key to forming the ring. rsc.org

Furthermore, certain substituted 1,5-dihydro-2H-pyrrol-2-ones can undergo acid-catalyzed transformations that result in oxidation. For instance, refluxing 1-benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one in toluene (B28343) with sulfuric acid leads to the formation of 1-benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione, a maleimide (B117702) derivative representing a higher oxidation state. mdpi.com

Reductive Transformations

Reduction of the this compound scaffold typically targets the endocyclic double bond, providing access to saturated γ-lactam rings (pyrrolidinones). lookchem.com These saturated structures are prevalent in many biologically active compounds.

Specific and controlled reductions have been achieved using modern catalytic systems. For example, an α,β-unsaturated-γ-lactam bearing an N-tosyl group was smoothly reduced in a 1,4-fashion using a 1,3,2-diazaphospholene catalyst with pinacolborane (pinBH) as the terminal reductant. epfl.ch This reaction yielded the corresponding saturated lactam with good chemoselectivity. epfl.ch Similarly, 1,4-addition of a Gilman cuprate (B13416276) (formed from MeLi and CuI) to the same substrate also resulted in a saturated lactam, demonstrating a reductive addition pathway. epfl.ch These methods highlight the utility of 2H-pyrrol-2-ones as precursors to substituted pyrrolidines and pyrrolidinones. lookchem.com

Interactive Table: Oxidative and Reductive Transformations of this compound Derivatives

| Starting Material | Reagents/Conditions | Transformation Type | Product |

| 3-Hydroxy-4-[(2E)-3-arylprop-2-enoyl]-1,5-dihydro-2H-pyrrol-2-ones | I₂/DMSO | Oxidation | 2-Aryl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones bioorganica.com.uabioorganica.com.ua |

| 1-Benzyl-3-chloro-5-hydroxy-4-[(4-methylphenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one | H₂SO₄, Toluene, Reflux | Oxidation | 1-Benzyl-3-[(4-methylphenyl)sulfanyl]-1H-pyrrole-2,5-dione mdpi.com |

| N-Tosyl-α,β-unsaturated-γ-lactam | 1,3,2-Diazaphospholene, pinBH | 1,4-Reduction | Saturated N-Tosyl-γ-lactam epfl.ch |

| N-Tosyl-α,β-unsaturated-γ-lactam | MeLi, CuI | 1,4-Reductive Addition | Saturated γ-lactam with methyl addition epfl.ch |

Stereochemical Aspects of this compound Reactions

The stereochemistry of reactions involving the this compound scaffold is of paramount importance, as the resulting chiral γ-lactams are frequently found in natural products and bioactive compounds. epfl.chresearchgate.net Significant progress has been made in both the direct asymmetric synthesis of the this compound ring and the subsequent stereoselective transformations of chiral pyrrolone substrates.

Asymmetric Synthesis of the this compound Core

A highly effective method for the enantioselective synthesis of 2H-pyrrol-2-ones involves the CpxRhIII-catalyzed [4+1]-annulation of acrylamides and allenes. epfl.chresearchgate.net This transformation provides direct access to enantioenriched α,β-unsaturated-γ-lactams that bear a quaternary stereocenter at the C5 position. researchgate.net The reaction proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, achieving excellent enantioselectivity with enantiomeric ratios (er) as high as 97:3. epfl.chresearchgate.net

Stereoselective Reactions of Chiral 2H-Pyrrol-2-ones

Once formed, chiral 2H-pyrrol-2-ones can serve as substrates for further diastereoselective reactions, allowing for the construction of molecules with multiple contiguous stereocenters.

Diastereoselective Reduction: The 1,4-reduction of a chiral N-tosyl-2H-pyrrol-2-one using a 1,3,2-diazaphospholene catalyst and pinacolborane proceeds with diastereoselectivity, affording the saturated lactam product with a diastereomeric ratio (dr) of 2.4:1. epfl.ch

Diastereoselective Addition: The addition of a Gilman cuprate to the same chiral substrate leads to a saturated lactam with three adjacent stereocenters, formed with a diastereomeric ratio of 4.2:1. epfl.ch

Rearrangement Reactions: The stereochemical integrity of the this compound ring can be leveraged in rearrangement reactions to generate increased molecular complexity. nih.gov For example, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones can be allylated and subsequently rearranged to furnish complex, quaternary-substituted β-amino acids, demonstrating a powerful method for creating functionalized molecules from the pyrrolone template. nih.gov

Interactive Table: Stereoselective Reactions Involving 2H-Pyrrol-2-ones

| Reaction Type | Reagents/Catalyst | Stereochemical Outcome | Product Type |

| Enantioselective [4+1]-Annulation | Chiral CpxRhIII-complex, Cu(OAc)₂ | Excellent enantioselectivity (up to 97:3 er) epfl.chresearchgate.net | Enantioenriched this compound with a quaternary stereocenter |

| Diastereoselective 1,4-Reduction | 1,3,2-Diazaphospholene, pinBH | Good diastereoselectivity (2.4:1 dr) epfl.ch | Saturated γ-lactam with two stereocenters |

| Diastereoselective 1,4-Addition | Gilman Cuprate (MeLi, CuI) | Good diastereoselectivity (4.2:1 dr) epfl.ch | Saturated γ-lactam with three contiguous stereocenters |

| Allylation and Rearrangement | Allyl bromide, TFA | Stereoselective formation of new structures nih.gov | Quaternary-substituted β-amino acids |

Advanced Spectroscopic and Crystallographic Characterization of 2h Pyrrol 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2H-pyrrol-2-one derivatives. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-Dimensional NMR (¹H and ¹³C) for Structural Assignment

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of this compound derivatives.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. In this compound derivatives, the chemical shifts (δ) of protons are influenced by the electronic effects of the lactam ring and its substituents. For example, protons on the pyrrole (B145914) ring typically appear in the aromatic region, while those on substituent groups have characteristic shifts. In some derivatives, the NH proton of the pyrrole ring appears as a broad singlet at a downfield chemical shift, often in the range of 11.50–11.62 ppm. mdpi.com Aromatic protons on substituents are generally observed between 6.797 and 8.554 ppm. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule. The carbonyl carbon of the lactam ring in this compound derivatives is particularly characteristic, appearing significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms. This peak can be found at chemical shifts around 163 ppm for an amidic carbonyl and between 183-192 ppm for a carbonyl at position-3. mdpi.com Aromatic carbons from substituents typically resonate in the range of 112.63-169.92 ppm. researchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for key functional groups in this compound derivatives.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Lactam Carbonyl (C=O) | - | ~163 - 192 |

| Aromatic Protons | ~6.8 - 8.6 | ~112 - 170 |

| Pyrrole NH | ~11.5 - 11.6 | - |

| Methoxy (-OCH₃) | ~3.9 - 4.1 | ~54 - 58 |

| Methyl (-CH₃) | ~1.8 - 2.5 | ~15 - 21 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, DEPT) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR techniques are crucial for unambiguously determining the complete molecular structure, including connectivity and stereochemistry. slideshare.netjst-ud.vn

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within the molecule. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the mapping of the proton framework. huji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation experiment that shows correlations between protons and the carbon atoms to which they are directly attached. huji.ac.il This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. huji.ac.il This is critical for connecting different spin systems that are separated by quaternary carbons or heteroatoms, thereby assembling the complete carbon skeleton of the molecule. jst-ud.vnjst-ud.vn For instance, correlations from a proton to a carbonyl carbon can confirm the position of substituent groups relative to the lactam ring. jst-ud.vn

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for example, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. libretexts.org

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure of this compound derivatives, confirming atomic connectivity and aiding in the determination of relative stereochemistry. slideshare.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govwiley.com The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds. libretexts.org For this compound derivatives, the IR spectrum provides clear evidence for key structural features.

The most prominent absorption is typically the carbonyl (C=O) stretching vibration of the lactam ring, which appears as a strong, sharp band. The exact frequency of this band can be influenced by ring strain and substituents, but it is generally found in the range of 1650-1715 cm⁻¹. nih.govcibtech.org Other important absorptions include:

N-H Stretch: For derivatives with a proton on the nitrogen atom, a characteristic N-H stretching band is observed around 3182–3294 cm⁻¹. mdpi.comcibtech.org

C=C Stretch: The stretching of carbon-carbon double bonds within the pyrrole ring or aromatic substituents gives rise to absorptions in the 1496-1615 cm⁻¹ region. nih.govacgpubs.org

C-H Stretch: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. cibtech.org

The following table summarizes characteristic IR absorption frequencies for this compound derivatives.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Lactam Carbonyl | C=O Stretch | 1650 - 1715 |

| Amine | N-H Stretch | 3180 - 3300 |

| Aromatic/Alkene | C=C Stretch | 1490 - 1615 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Alkane | C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. cibtech.org

In the analysis of this compound derivatives, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ provides the molecular weight of the compound. The fragmentation of this molecular ion creates a unique pattern of fragment ions that serves as a fingerprint for the molecule's structure. nih.gov The fragmentation pathways are often influenced by the substituents on the 2-position of the pyrrole ring. nih.gov For instance, common fragmentation pathways for α-pyrrolidinophenone cathinones, which share structural similarities, include the loss of the pyrrolidine (B122466) ring to form an alkylphenone cation. wvu.edu The subsequent fragmentation of these primary ions can involve the loss of small neutral molecules like water (H₂O) or carbon monoxide (CO). nih.govwvu.eduwvu.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula. jst-ud.vn For novel this compound derivatives, HRMS is essential to confirm that the synthesized compound has the correct atomic makeup, distinguishing it from other isomers or compounds with the same nominal mass. jst-ud.vn

X-ray Diffraction Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful tools for determining molecular connectivity, X-ray diffraction crystallography offers the definitive method for elucidating the absolute three-dimensional structure of a molecule in the solid state. nih.gov This technique is particularly crucial when the molecule contains stereocenters, as it can unambiguously determine the absolute stereochemistry. nih.gov

The process requires a single, high-quality crystal of the this compound derivative. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. mdpi.com By analyzing this pattern, researchers can construct a three-dimensional electron density map of the molecule. nih.gov

This map provides precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds can be measured with high precision. mdpi.com

Intermolecular Interactions: The analysis can show how molecules are packed in the crystal, revealing information about intermolecular forces like hydrogen bonding and π-π stacking. nih.gov

Absolute Stereochemistry: For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration of all stereocenters. nih.gov

The structural data obtained from X-ray crystallography provides the ultimate confirmation of the molecular structure deduced from spectroscopic analyses. mdpi.comresearchgate.net

Computational Chemistry and Theoretical Investigations of 2h Pyrrol 2 One

Quantum Mechanical Approaches (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum mechanical approach for studying pyrrol-2-one systems. acs.orgresearchgate.net These methods are instrumental in exploring various molecular properties, from reaction mechanisms to tautomeric equilibria.

Elucidation of Reaction Pathways and Transition States

DFT calculations are crucial for mapping out the intricate details of reaction pathways involving 2H-pyrrol-2-one derivatives. For instance, in the three-component synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, computational studies have been used to propose a plausible reaction mechanism. beilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway. beilstein-journals.org

A proposed mechanism for the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol-type compounds involves a series of steps including nucleophilic attack, intramolecular cyclization, and elimination, all of which can be modeled using DFT to understand the energetics of the process. mdpi.com Similarly, the synthesis of dihydro-pyrrol-2-one compounds with dual sulfonamide groups has been analyzed computationally to understand the structure-reactivity relationship, suggesting a mechanism that proceeds through an unstable imine intermediate. acs.orgnih.gov

Analysis of Potential Energy Surfaces (PESs)

Potential Energy Surfaces (PESs) offer a comprehensive view of the energy of a molecular system as a function of its geometry. For derivatives of this compound, PES analysis using DFT has been employed to study dynamic motions like tautomerism and ring rotation. researchgate.nettandfonline.comtandfonline.com In a study of 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one, the PES for the interconversion of its tautomers was calculated, revealing the energy barriers and transition state geometries for these processes. tandfonline.comtandfonline.com

The analysis of the PES for the relative rotation of the two rings in this molecule showed a high energy barrier, which was attributed to the disruption of stabilizing p-electron delocalization and the loss of an intramolecular hydrogen bond at a perpendicular conformation. tandfonline.com These studies highlight how PES analysis can provide detailed insights into the conformational flexibility and dynamic behavior of pyrrol-2-one systems. researchgate.nettandfonline.com

Characterization of Tautomeric Forms and Energetic Preferences

Many this compound derivatives can exist in different tautomeric forms, and computational chemistry is essential for determining their relative stabilities. DFT calculations have been used to investigate the tautomerism of various substituted pyrrol-2-ones. researchgate.netresearchgate.net For example, in the case of 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one, calculations confirmed that the T1 tautomer (3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one) is more stable than the T2 tautomer (2-hydroxy-5-(1H-pyrrol-2-yl)-3H-pyrrol-3-one) by 10.95 kJ mol⁻¹. tandfonline.comtandfonline.com

The study of tautomerism in 1,4,5-trisubstituted pyrrolidine-2,3-diones, derived from 3-hydroxy-3-pyrroline-2-ones, revealed that the small energy difference and a significant transformation rate constant contribute to the existence of multiple tautomers. beilstein-journals.org These computational findings are often in good agreement with experimental data and provide a quantitative understanding of the energetic preferences of different tautomeric forms. beilstein-journals.orgresearchgate.net

| Tautomer System | More Stable Tautomer | Energy Difference (kJ/mol) | Computational Method |

| 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one | T1 (3-hydroxy) | 10.95 | DFT |

| 1,4,5-trisubstituted pyrrolidine-2,3-diones | Enamine form | - | DFT |

| 2-(2-Hydroxyphenyl)-1-azaazulene | Enol form | - | B3LYP/6-311++G(2d,2p) |

Electronic Structure Analysis

The electronic structure of this compound derivatives governs their reactivity and chemical behavior. Computational methods provide powerful tools to analyze this electronic structure in detail.

Fukui Function and Reactivity Descriptors

The Fukui function is a key concept in conceptual DFT that helps to predict the reactivity of different sites within a molecule toward nucleophilic, electrophilic, or radical attack. faccts.descm.com This function is derived from the change in electron density as an electron is added to or removed from the system. faccts.de

| Molecule/System | Predicted Reactive Site for Electrophilic Attack | Computational Method |

| Dihydro-pyrrol-2-one imine intermediate | N4 nitrogen atom | DFT / Condensed Fukui Function |

| Dihydrothiouracil-indenopyridopyrimidines | C5, S8, N11, C13 | B3LYP/6-311++G(d,p) |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. wisc.eduuni-muenchen.de This method is used to understand charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net

In the computational study of 3-hydroxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-one, NBO analysis was employed to investigate orbital occupancies and charges during tautomerism and ring rotation. tandfonline.comtandfonline.com This analysis helped to understand the electronic rearrangements that occur during these dynamic processes. tandfonline.com NBO analysis can reveal donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, which are crucial for understanding molecular stability and reactivity. uni-muenchen.denih.gov For instance, the delocalization of electron density from a lone pair into an antibonding orbital can indicate a stabilizing hyperconjugative interaction. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict the spectroscopic parameters of this compound and its derivatives, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds. nih.gov Techniques such as Density Functional Theory (DFT) and high-level ab initio methods can accurately forecast vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govmdpi.comcanterbury.ac.nz

The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. canterbury.ac.nz For instance, the B3LYP functional combined with basis sets like 6-311++G(d,p) is frequently employed for geometry optimization and the calculation of harmonic vibrational frequencies. mdpi.com To improve agreement with experimental data, calculated vibrational frequencies are often scaled by a factor, such as 0.9627, to account for anharmonicity and other systematic deficiencies in the computational model. mdpi.com

Quantum chemical calculations have been applied to the isomers of C4H5N, which include 2H-pyrrole, using models like Gaussian-4 (G4) to obtain parameters such as vibrational frequencies and rotational constants. chemsociety.org.ng For derivatives of pyrrol-2-one, DFT calculations have been shown to provide theoretical IR and NMR spectra that align well with experimental data. mdpi.comnih.gov The IR spectra of pyrrol-2-one derivatives feature characteristic absorption bands for C-H bonds (3300–2900 cm⁻¹), N-H bonds (above 3300 cm⁻¹), C-N stretching bonds (2400–2300 cm⁻¹), and the ketone carbonyl group (1700–1650 cm⁻¹). nih.govacs.org Similarly, ¹H and ¹³C NMR chemical shifts can be computationally predicted to aid in structural assignment. mdpi.com

The table below summarizes the types of spectroscopic parameters predicted for pyrrol-2-one and related heterocyclic systems using computational methods.

| Spectroscopic Parameter | Computational Method | Typical Level of Theory | Purpose |

| Vibrational Frequencies (IR/Raman) | Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Structural identification, comparison with experimental spectra. mdpi.comresearchgate.net |

| NMR Chemical Shifts | Density Functional Theory (DFT) | GIAO-DFT | Structural elucidation, resolving ambiguities. acs.org |

| Rotational Constants | Ab initio methods | Gaussian-4 (G4), CCSD(T) | Characterization of molecular geometry and moments of inertia. chemsociety.org.ngescholarship.org |

| UV-Visible Spectra | Time-Dependent DFT (TD-DFT) | TD-PBE/6-311+G(d,p) | Analysis of electronic transitions. nih.gov |

This table is interactive. Users can sort and filter the data as needed.

Theoretical Studies on Structure-Reactivity Relationships

Theoretical investigations are crucial for understanding the relationship between the electronic structure of this compound and its chemical reactivity. Methods such as Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping are primary tools for this purpose. libretexts.org

Frontier Molecular Orbital (FMO) Analysis: The reactivity of a molecule can be largely understood by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity; a smaller gap generally signifies higher reactivity and a greater ease of electronic transitions. researchgate.net For pyrrol-2-one derivatives, DFT calculations are used to determine these orbital energies and predict how substituents will affect the molecule's reactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP maps provide a visual representation of the charge distribution on a molecule's surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.netmdpi.com In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. nih.govmdpi.com For heterocyclic compounds like pyrrol-2-one, MEP analysis helps to pinpoint the most reactive parts of the molecule, such as the regions around the carbonyl oxygen and the nitrogen atom. mdpi.comresearchgate.net These computational maps are valuable for predicting how the molecule will interact with other reactants. researchgate.net

The combination of FMO analysis and MEP mapping allows for a comprehensive understanding of the structure-reactivity relationships, guiding the synthesis of new derivatives with desired chemical properties. acs.orgbeilstein-journals.org

The table below outlines key theoretical descriptors used to analyze the reactivity of this compound.

| Theoretical Descriptor | Computational Method | Information Provided | Reactivity Implication |

| HOMO Energy | Density Functional Theory (DFT) | Energy of the highest occupied molecular orbital | Indicates electron-donating ability (nucleophilicity). researchgate.net |

| LUMO Energy | Density Functional Theory (DFT) | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting ability (electrophilicity). researchgate.net |

| HOMO-LUMO Gap (ΔE) | Density Functional Theory (DFT) | Energy difference between HOMO and LUMO | Predicts chemical reactivity and stability; smaller gap implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Density Functional Theory (DFT) | 3D charge distribution on the molecular surface | Identifies electrophilic (positive potential) and nucleophilic (negative potential) sites. mdpi.comnih.gov |

| Condensed Fukui Function | Density Functional Theory (DFT) | Local reactivity descriptor | Quantifies the reactivity of specific atomic sites within the molecule. nih.govacs.org |

This table is interactive. Users can sort and filter the data as needed.

Occurrence in Natural Products and Biosynthetic Pathways of Pyrrol 2 One Frameworks

Identification of 2H-Pyrrol-2-one Moieties in Natural Products

The this compound core is present in numerous natural metabolites that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. beilstein-journals.orgresearchgate.netrsc.org For instance, Pyrrocidine A, isolated from the fungal endophyte Acremonium zeae, contains a 3-pyrrolin-2-one structure and shows potent activity against Gram-positive bacteria. beilstein-journals.org Similarly, Ascosali pyrrolidinone A, produced by the marine fungus Ascochyta salicorniae, has demonstrated antimalarial activity. researchgate.net The alkaloid codinaeopsin, a hybrid of tryptophan and a polyketide from the fungus Codinaeopsis gonytrichoides, possesses potent anti-malarial properties. rsc.org Other examples include ianthellidones from marine sponges, which show anticancer activity, and myceliothermophins from the fungus Myceliophthora thermophila, which are antimicrobial agents. rsc.org

Table 1: Examples of Natural Products Containing the this compound Moiety

| Natural Product | Source Organism | Reported Biological Activity | Reference(s) |

|---|---|---|---|

| Pramanicin | Sterile fungus | Antimicrobial, Antibacterial | beilstein-journals.org |

| (-)-Clausenamide | Clausena lansium | Enhances learning and memory | beilstein-journals.org |

| Pyrrocidine A | Acremonium zeae (fungal endophyte) | Potent against Gram-positive bacteria | beilstein-journals.org |

| ZG-149 alpha | Penicillium rubrum | Anti-inflammatory | researchgate.net |

| Ascosali pyrrolidinone A | Ascochyta salicorniae (marine fungus) | Antimalarial | researchgate.net |

| Ianthellidones A–F | Ianthella genus (marine sponges) | Anticancer | rsc.org |

| Myceliothermophins A–D | Myceliophthora thermophila (fungus) | Antimicrobial | rsc.org |

| Codinaeopsin | Codinaeopsis gonytrichoides (endophytic fungus) | Antimalarial | rsc.org |

| Rollipyrrole | Rollinia mucosa (magnolia) | Not specified | rsc.org |

| Cannabisin L | Hyoscyamus niger (black henbane) | Not specified | rsc.org |

| Penicillenol D | Trichoderma citrinoviride (marine-derived fungus) | Antitumor | rsc.org |

Proposed Biosynthetic Routes to Pyrrol-2-one Containing Metabolites

The biosynthesis of the pyrrol-2-one ring is a complex process involving various precursors and enzymatic transformations. It is often a key step in the larger biosynthetic pathway of complex secondary metabolites like the cytochalasans. researchgate.netuni-hannover.de

Amino acids are fundamental building blocks for the pyrrole (B145914) ring. wikipedia.orgmdpi.com The biosynthesis of the general pyrrole structure often begins with the formation of 5-aminolevulinate (ALA). wikipedia.orgnih.gov This can be synthesized from the precursors glycine (B1666218) and succinyl-CoA via the enzyme 5-aminolevulinate synthase. wikipedia.orgnih.gov Alternatively, L-glutamate can be converted to ALA through a multi-step enzymatic process. nih.gov

In the context of specific pyrrol-2-one-containing natural products, different amino acids serve as direct precursors.

Proline: L-proline is a known precursor for the formation of pyrrole rings in secondary metabolites such as prodigiosins. wikipedia.org The pyrrolidine (B122466) ring of proline is oxidized to form the pyrrole ring. wikipedia.org

Tyrosine: In the biosynthesis of pyrichalasin H, a cytochalasan, O-methyl tyrosine serves as the initial building block for the PKS-NRPS (polyketide synthase-non-ribosomal peptide synthetase) machinery. uni-hannover.de

Tryptophan: The biosynthesis of the bis-indole alkaloid violacein (B1683560) involves the fusion of two tryptophan units. researchgate.net Codinaeopsin is also a tryptophan–polyketide hybrid. rsc.org

These amino acids are incorporated by large multi-modular enzymes, typically hybrid PKS-NRPS systems, which then construct the polyketide-amino acid backbone of the final molecule. researchgate.net

Enzymes play a critical role in guiding the cyclization and formation of the pyrrol-2-one ring. In the biosynthesis of cytochalasans, a highly conserved α,β-hydrolase enzyme is essential for the initial ring cyclization. researchgate.netuni-hannover.de Following the assembly of the polyketide-amino acid chain by the PKS-NRPS, a reductive release step yields a reactive aldehyde intermediate. researchgate.net While this aldehyde can spontaneously cyclize, studies suggest the α,β-hydrolase is crucial for ensuring the correct tautomer of the pyrrol-2-one ring is formed. uni-hannover.de Specifically, it facilitates the formation of the 1,5-dihydro-2H-pyrrol-2-one tautomer, which is the necessary precursor for the subsequent, often stereochemically complex, Diels-Alder cycloaddition that forms the characteristic core of cytochalasans. researchgate.netuni-hannover.de Without the enzyme, the spontaneous reaction may lead to the more stable but biosynthetically unproductive 1,3-dihydro-2H-pyrrol-2-one tautomer. uni-hannover.de

A key transformation in the formation of the pyrrol-2-one core is a proposed intramolecular Knoevenagel condensation. researchgate.netuni-hannover.de The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. sci-hub.se In the biosynthesis of cytochalasans, this occurs after the PKS-NRPS releases an aldehyde intermediate. researchgate.net The nitrogen from the amino acid precursor attacks the aldehyde carbonyl, leading to cyclization and dehydration to form the five-membered γ-lactam ring of the pyrrol-2-one. researchgate.netuni-hannover.de This condensation is a critical step that establishes the heterocyclic core, which is then further modified by other enzymes, such as the Diels-Alderase, to complete the synthesis of the final natural product. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-dihydro-2H-pyrrol-2-one |

| 3-pyrrolin-2-one |

| 5-aminolevulinate (ALA) |

| Acetyl-CoA |

| Agelastatin A |

| Ageliferin |

| Armeniaspiroles A-C |

| Ascosali pyrrolidinone A |

| Atorvastatin |

| Bilirubin |

| Biliverdin |

| Calcimycin |

| Cannabisin L |

| Chlorins |

| (-)-Clausenamide |

| Clathrodin |

| Codinaeopsin |

| Coproporphyrin III |

| Cytochalasin E |

| Doxapram |

| Glycine |

| Heme |

| Heronapyrrole C |

| Ianthellidones A-F |

| Indole (B1671886) |

| Isoheptylprodigiosin |

| Lamellarin |

| L-glutamate |

| Lynamicins A-E |

| Makaluvamine M |

| Malonyl-CoA |

| Marinopyrrole A and B |

| Myceliothermophins A-D |

| Myrmicarin |

| N-methylpyrrole |

| O-methyl tyrosine |

| Oroidin |

| Palau'amine |

| Penicillenol D |

| Porphobilinogen (PBG) |

| Porphyrin |

| PQQ |

| Pramanicin |

| Premazepam |

| Prodigiosin |

| Proline |

| Protoporphyrin IX |

| Pyrichalasin H |

| Pyrraline |

| Pyrrocidine A |

| Rhazinilam |

| Rollipyrrole |

| Ryanodine |

| Sceptrin |

| Shikimic acid |

| Siroheme |

| Succinyl-CoA |

| Tolmetin |

| Tryptophan |

| Tyrosine |

| Uroporphyrinogen III |

| Verpacamide C |

| Violacein |

| Vitamin B12 |

2h Pyrrol 2 One As a Key Synthon in Organic Synthesis

Construction of Complex Heterocyclic Systems Utilizing 2H-Pyrrol-2-one Intermediates

The this compound core serves as a versatile synthon in organic synthesis, providing a reactive scaffold for the construction of more complex heterocyclic systems. Its inherent reactivity, particularly the presence of a conjugated system and reactive carbonyl group, allows for a variety of chemical transformations. These transformations are pivotal in the synthesis of a diverse range of nitrogen-containing compounds with significant biological and chemical properties. Through carefully designed reaction cascades, chemists can leverage the this compound intermediate to build intricate molecular architectures, including pyrrolidine-2,3-diones, fused pyrroles like indolizines and pyrrolizines, as well as bipyrroles and oligomeric structures.

Synthesis of Pyrrolidine-2,3-diones

Pyrrolidine-2,3-diones are a class of heterocyclic compounds that have garnered significant interest due to their presence in various biologically active molecules and their utility as synthetic intermediates. ijettjournal.org The this compound framework, particularly in the form of its derivatives such as 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, provides a direct route to these diones.

One common synthetic approach involves the reaction of substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with amines. For instance, 4-acetyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives can be readily converted to 1,4,5-trisubstituted pyrrolidine-2,3-diones by treatment with aliphatic amines in a suitable solvent like ethanol. nih.gov This transformation proceeds through a proposed mechanism involving the nucleophilic attack of the amine on the carbonyl group at the 3-position, followed by tautomerization to yield the more stable enamine form of the pyrrolidine-2,3-dione (B1313883). nih.gov

A biocatalytic approach has also been developed for the synthesis of highly functionalized pyrrolidine-2,3-diones. This method utilizes a laccase-catalyzed oxidation of catechols to ortho-quinones, which then undergo a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. ijettjournal.org This enzymatic process allows for the stereoselective formation of new all-carbon quaternary stereocenters under mild reaction conditions, yielding a variety of products in moderate to good yields. ijettjournal.org

Below is a table summarizing representative examples of pyrrolidine-2,3-dione synthesis from this compound derivatives:

| Starting Material (this compound derivative) | Reagent | Product | Yield (%) | Reference |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | Methylamine | 4-Acetyl-1-(3-nitrophenyl)-5-phenyl-3-(methylamino)pyrrolidine-2,3-dione | Not specified | nih.gov |

| 4-Acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one | 4-Methoxybenzylamine | 4-Acetyl-3-((4-methoxybenzyl)amino)-1-(3-nitrophenyl)-5-phenylpyrrolidine-2,3-dione | Not specified | nih.gov |